N-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a triazole ring, a benzodioxine moiety, and a sulfonamide group
Properties
IUPAC Name |
N-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-2-11-13-12(15-14-11)16-21(17,18)8-3-4-9-10(7-8)20-6-5-19-9/h3-4,7H,2,5-6H2,1H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDVBPUKTTZHFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives. This step often employs conditions such as reflux in an appropriate solvent (e.g., ethanol or acetic acid) and may require catalysts like copper sulfate.
-
Synthesis of the Benzodioxine Moiety: : The benzodioxine structure is generally formed through a cyclization reaction involving catechol derivatives and epoxides under acidic or basic conditions.
-
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group attached to the triazole ring, forming corresponding aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine under strong reducing conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to amines.
Substitution: Introduction of halogens or other electrophiles onto the benzodioxine ring.
Scientific Research Applications
N-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections due to its ability to inhibit specific biological pathways.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. The triazole ring and sulfonamide group are key to its binding affinity and specificity. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and fluid balance.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-carboxylic acid share the triazole ring structure.
Benzodioxine Derivatives: Compounds such as 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid and 2,3-dihydro-1,4-benzodioxine-6-amine share the benzodioxine moiety.
Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide group.
Uniqueness
N-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the combination of these three functional groups, which confer specific chemical properties and biological activities. This combination allows for a broad range of applications and makes it a versatile compound in both research and industrial contexts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
